Camphor
Overview
Description
Camphor is a waxy, white or transparent solid with a strong, aromatic odor. It is classified as a terpenoid and a cyclic ketone. The molecular formula of this compound is C₁₀H₁₆O . It is naturally found in the wood of the this compound laurel (Cinnamomum camphora), a large evergreen tree native to East Asia, and in the kapur tree (Dryobalanops sp.) from Southeast Asia . This compound has been used for centuries in traditional medicine, incense, and as a component in various industrial applications.
Mechanism of Action
Target of Action
D-Camphor, also known as (+)-Camphor, ®-Camphor, (1R)-(+)-Camphor, ®-(+)-Camphor, or Camphor, is a bicyclic monoterpene ketone found widely in plants, especially Cinnamomum camphora . It primarily targets sensory nerves, specifically the heat-sensitive Transient Receptor Potential Vanilloid subtype 1 (TRPV1) and TRPV3 receptors . These receptors play a crucial role in sensing temperature and pain.
Mode of Action
D-Camphor exerts its effects by exciting and desensitizing sensory nerves. It achieves this by activating the heat-sensitive TRPV1 and TRPV3 receptors . This activation leads to a warm sensation, which is often associated with the compound’s analgesic (pain-relieving) action .
Biochemical Pathways
D-Camphor is involved in the biosynthetic pathways of terpenoids . Terpenoids are a large class of naturally occurring organic chemicals, many of which are known for their aromatic qualities and often form the basis of essential oils. D-Camphor, being a monoterpene, plays a role in the monoterpenoid biosynthesis pathway .
Pharmacokinetics
When ingested, D-Camphor has a rapid onset of toxic effects . It is easily absorbed in the gastrointestinal tract . .
Result of Action
The activation of TRPV1 and TRPV3 receptors by D-Camphor leads to a warm sensation, which is perceived as pain relief . This makes D-Camphor a useful compound in topical applications for relief of minor aches and pains of muscles and joints . When ingested, d-camphor can have toxic effects .
Action Environment
The action of D-Camphor can be influenced by environmental factors. For instance, its presence in the diet can lead to exposure through the consumption of certain foods flavored with herbs, their essential oils, or the chemically defined flavoring substance D-Camphor . Additionally, the concentration of D-Camphor can affect its sedative activity, as observed in a study where D-Camphor administered via inhalation to mice significantly decreased the amount of spontaneous motor activity in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
D-Camphor is known to interact with various enzymes, proteins, and other biomolecules. It has been shown to activate the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel, a member of the transient receptor potential (TRP) channel superfamily . This activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions . D-Camphor also showed significant attraction to both male and female Pagiophloeus tsushimanus adults, a monophagous weevil pest, indicating that D-Camphor is a key active compound for host location .
Cellular Effects
D-Camphor has been found to have various effects on cells and cellular processes. It has been shown to have sedative effects, significantly decreasing the amount of spontaneous motor activity in mice in a dose-dependent manner . In addition, D-Camphor has been found to cause a decrease in hatching rate, body length, and substantial elevation in malformation rate on zebrafish embryos .
Molecular Mechanism
The molecular mechanism of D-Camphor involves its interaction with the TRPV1 channel. D-Camphor activates TRPV1 less effectively than capsaicin, another TRPV1 activator, but it desensitizes TRPV1 more rapidly and completely than capsaicin . This desensitization of TRPV1 may underlie the analgesic effects of D-Camphor .
Temporal Effects in Laboratory Settings
The effects of D-Camphor can change over time in laboratory settings. For instance, D-Camphor has been shown to have a sedative effect on mice, with the effect being dose-dependent
Dosage Effects in Animal Models
The effects of D-Camphor can vary with different dosages in animal models. For instance, D-Camphor showed significantly stronger attraction to females than control at 100 µg dose, but there was no significant difference for males
Metabolic Pathways
D-Camphor is involved in various metabolic pathways. The major metabolic pathway of D-Camphor is the oxidation to 5- and 3-hydroxycamphor, followed by conjugation and excretion
Transport and Distribution
It is known that D-Camphor is easily absorbed in the gastrointestinal tract
Subcellular Localization
It has been suggested that D-Camphor may be localized in secretory cells characterized by a multi-layered wall in the young stems and leaves of the this compound tree . These cells are of two different types: mucilage cells producing muco-polysaccharides and oil cells with an exclusive terpene production
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthesis involves several steps:
Isomerization: α-pinene is converted to camphene.
Hydration: Camphene is hydrated to form isoborneol.
Oxidation: Isoborneol is oxidized to this compound using oxidizing agents such as chromic acid or sodium hypochlorite
Industrial Production Methods: Industrial production of this compound typically involves the steam distillation of the wood and leaves of the this compound tree. The crude this compound is then purified by sublimation. In modern industrial processes, this compound is also produced synthetically from α-pinene .
Types of Reactions:
Reduction: this compound can be oxidized to camphorquinone using oxidizing agents such as nitric acid.
Substitution: This compound undergoes halogenation reactions, such as bromination, to form bromothis compound.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, sodium hypochlorite, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine.
Major Products Formed:
Borneol: Formed by the reduction of this compound.
Isoborneol: Another product of this compound reduction.
Bromothis compound: Formed by the bromination of this compound
Scientific Research Applications
Camphor has a wide range of applications in various fields:
Chemistry: Used as a starting material for the synthesis of other compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical applications for its analgesic, antipruritic, and anti-inflammatory properties.
Industry: Employed as a plasticizer for cellulose nitrate and as an insect repellent.
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYKIVIOFKYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | camphor | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Camphor | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030955 | |
Record name | Camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Camphor, synthetic | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/338 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | dl-Camphor | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/612 | |
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Flash Point |
150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Camphor, synthetic | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | dl-Camphor | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |
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URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Camphor, synthetic | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/338 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |
CAS No. |
76-22-2, 21368-68-3 | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (±)-Camphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Synthetic camphor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-bornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Camphor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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